molecular formula C20H23FN2O5S B2736457 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 887219-02-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2736457
CAS No.: 887219-02-5
M. Wt: 422.47
InChI Key: YWRYYBSCBFKZSF-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The molecule also contains a morpholinoethyl group and a sulfonamide group, which are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl group, for example, might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

A study investigated the effects of sulfonamide derivatives on cyclooxygenase enzymes, highlighting the role of specific substituents in enhancing selectivity and potency for COX-2 inhibition. This research could be foundational for developing new treatments for conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Antioxidant Properties and Disease Association

Another study focused on benzenesulfonamides with 1,3,5-triazine motifs, examining their antioxidant properties and potential as inhibitors for enzymes linked to neurodegenerative diseases and pigmentation disorders. The findings revealed moderate antioxidant activity and significant enzyme inhibition, suggesting therapeutic potential (Nabih Lolak et al., 2020).

Antimicrobial Activity

Research on thiourea derivatives bearing benzenesulfonamide moiety demonstrated promising antimycobacterial activity, offering insights into structure-activity relationships that could inform the development of new antituberculosis drugs (M. Ghorab et al., 2017).

Structural Characterization and Drug Development Potential

A study on AND-1184 and its hydrochloride form, compounds with potential as active pharmaceutical ingredients (APIs) for treating dementia, provided detailed structural characterization, supporting the development of dementia treatments (Tomasz Pawlak et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, some benzo[d][1,3]dioxol-5-yl compounds are known to be toxic .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This might include investigating its potential use as a pharmaceutical or its behavior in chemical reactions .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-14-10-16(21)3-5-20(14)29(24,25)22-12-17(23-6-8-26-9-7-23)15-2-4-18-19(11-15)28-13-27-18/h2-5,10-11,17,22H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRYYBSCBFKZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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